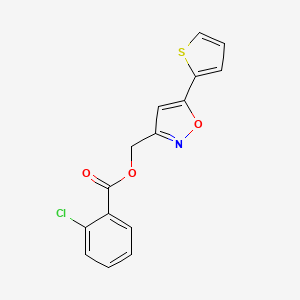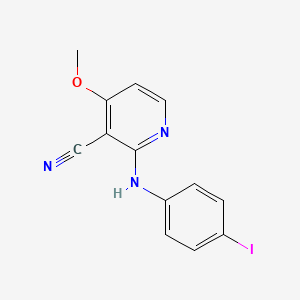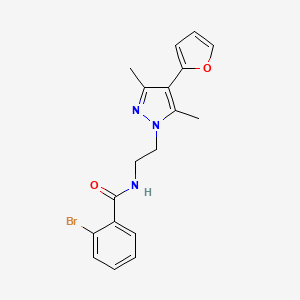
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate is a chemical compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in several fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Reactions
Research in organic chemistry has focused on the synthesis and reactions of thiophene and isoxazole derivatives. For instance, studies on the condensed thiophen ring systems have explored the synthesis, reactions, and stability of various benzo[b]thienyl-lithium compounds and their derivatives. Such works detail the preparation of acids, methyl-, and methylthio-derivatives through metallation reactions followed by interactions with carbon dioxide, dimethyl sulfate, and dimethyl disulfide, showcasing the chemical versatility of thiophene-based compounds (Dickinson & Iddon, 1971).
Pharmacological Applications
In the pharmacological domain, research has identified derivatives of thiophene and isoxazole as potential anticancer agents. For example, a study synthesized a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for several compounds (Gomha, Edrees, & Altalbawy, 2016). Another study focused on the discovery of apoptosis inducers among 3-aryl-5-aryl-1,2,4-oxadiazoles, identifying compounds with selective activity against breast and colorectal cancer cell lines (Zhang et al., 2005).
Material Science Applications
In material science, thiophene-containing compounds have been explored for their potential in solar cell applications. A specific study designed and synthesized an alternating copolymer containing thiophene units for use in high-efficiency polymer solar cells. The polymer demonstrated close packing in the solid state and achieved significant efficiency, highlighting the utility of thiophene derivatives in renewable energy technologies (Qin et al., 2009).
properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-12-5-2-1-4-11(12)15(18)19-9-10-8-13(20-17-10)14-6-3-7-21-14/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXGNQZUHXSVBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2392950.png)

![N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide](/img/structure/B2392953.png)
![3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2392954.png)


![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2392961.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2392962.png)


![Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2392965.png)

